molecular formula C23H21F4IO6S B1449472 [4-Fluoro-3-(trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate CAS No. 1868173-29-8

[4-Fluoro-3-(trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

Cat. No. B1449472
M. Wt: 628.4 g/mol
InChI Key: JRLOQNMMXUNDFI-UHFFFAOYSA-M
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Description

“4-Fluoro-3-(trifluoromethyl)phenyliodonium p-toluenesulfonate” is a diaryliodonium salt used as a metal-free arylation reagent in organic synthesis . It is a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular formula of this compound is C23H21F4IO6S, and its molecular weight is 628.37 . The specific molecular structure is not provided in the available resources.


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is light sensitive and heat sensitive .

Scientific Research Applications

Fluoroalkylation in Aqueous Media

A review highlights the development of aqueous fluoroalkylation reactions, including the incorporation of fluorinated groups into target molecules under environmentally friendly conditions. Fluorine-containing functionalities are crucial in designing pharmaceuticals, agrochemicals, and functional materials due to their unique effects on a molecule's properties (Hai‐Xia Song et al., 2018).

Biodegradation of Fluorinated Substances

The biodegradation of fluorine-containing surfactants and their metabolites has been explored to understand their environmental fate. Fluorinated functional groups, such as the trifluoromethoxy group, may offer environmentally benign alternatives due to their degradability in structures subject to biodegradation (T. Frömel & T. Knepper, 2010).

Microbial Degradation of Polyfluoroalkyl Chemicals

A review on the environmental biodegradability of polyfluoroalkyl chemicals, including their precursors and degradation pathways, highlights the need for further research to understand the environmental impact and fate of these substances (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Trifluoromethyl Substituents in Antitubercular Drug Design

The role of trifluoromethyl substituents in enhancing the pharmacodynamic and pharmacokinetic properties of antitubercular agents has been reviewed, suggesting their potential in improving drug potency and overall effectiveness (Sidharth Thomas, 1969).

Fluoropolymers and Environmental Safety

The properties and classification of fluoropolymers as "polymers of low concern" due to their negligible environmental and human health risks are discussed. This review assesses fluoropolymer toxicity data and suggests that they should be considered differently from other PFAS for regulatory purposes (Barbara J Henry et al., 2018).

Safety And Hazards

This compound causes skin irritation and serious eye irritation . Precautions should be taken while handling this compound, including wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs, medical advice should be sought .

properties

IUPAC Name

[4-fluoro-3-(trifluoromethyl)phenyl]-(2,4,6-trimethoxyphenyl)iodanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4IO3.C7H8O3S/c1-22-10-7-13(23-2)15(14(8-10)24-3)21-9-4-5-12(17)11(6-9)16(18,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-8H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLOQNMMXUNDFI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=CC(=C(C=C2)F)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F4IO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Fluoro-3-(trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

CAS RN

1868173-29-8
Record name [4-Fluoro-3-(trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-Fluoro-3-(trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Reactant of Route 2
Reactant of Route 2
[4-Fluoro-3-(trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Reactant of Route 3
[4-Fluoro-3-(trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Reactant of Route 4
[4-Fluoro-3-(trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Reactant of Route 5
[4-Fluoro-3-(trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Reactant of Route 6
[4-Fluoro-3-(trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

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